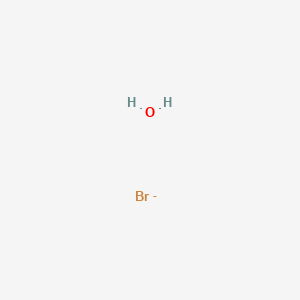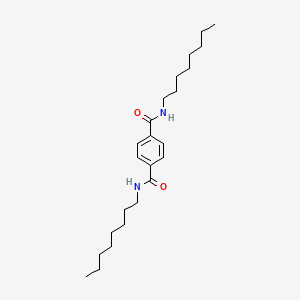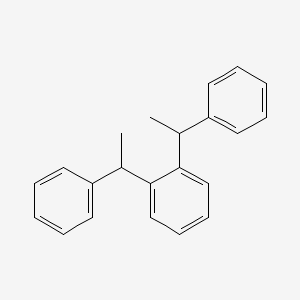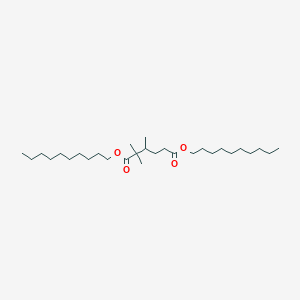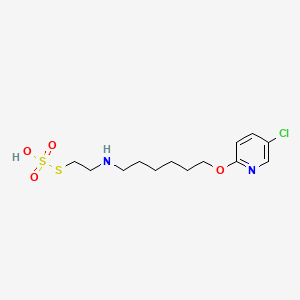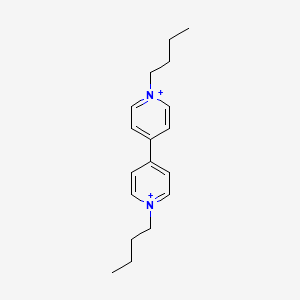
Dibutyl (2-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxyethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl (2-hydroxyethyl)phosphonate can be synthesized through the esterification of phosphonic acid with butanol and 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biomimetic agent due to its structural similarity to natural phosphonates.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in inhibiting certain enzymes.
Industry: It is used as a surfactant in flotation processes and as an additive in lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of dibutyl (2-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phosphonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- Dibutyl (2-hydroxyamino)-2-oxoethyl phosphonate
- Dibutyl (2-hydroxyethyl)phosphite
- Dibutyl (2-hydroxyethyl)phosphine oxide
Comparison: Dibutyl (2-hydroxyethyl)phosphonate is unique due to its specific combination of hydroxyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51840-42-7 |
|---|---|
Molekularformel |
C10H23O4P |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
2-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H23O4P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
DZKGOUAJGXBHRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCO)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)



![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
